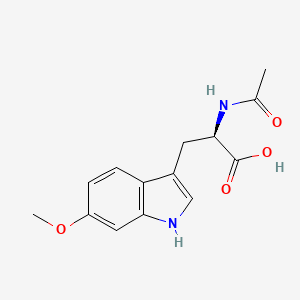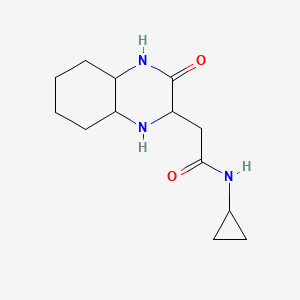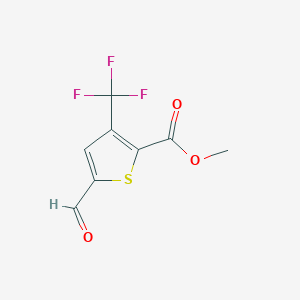
Methyl-5-Formyl-3-(Trifluormethyl)thiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 189756-77-2 . It has a linear formula of C8H5F3O3S . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate . The InChI code is 1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate” are not available, it’s important to note that thiophene derivatives are often used as building blocks in organic synthesis . They can participate in various chemical reactions to form more complex molecules.Physical And Chemical Properties Analysis
“Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate” is a white to yellow solid . It has a molecular weight of 238.19 . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, wie Methyl-5-Formyl-3-(Trifluormethyl)thiophen-2-carboxylat, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht . Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, kann genutzt werden, um neue Antikrebsmedikamente zu entwickeln und zu synthetisieren. Ihre strukturellen Analoga können das Wachstum von Krebszellen hemmen, indem sie die Zellteilung und -proliferation stören.
Organische Elektronik: Halbleiter
Im Bereich der organischen Elektronik spielen Thiophen-basierte Moleküle eine zentrale Rolle bei der Entwicklung organischer Halbleiter . Die elektronischen Eigenschaften von this compound können für den Einsatz in organischen Feldeffekttransistoren (OFETs) fein abgestimmt werden, was die Leistung dieser Geräte potenziell verbessert.
Materialwissenschaften: Korrosionsinhibitoren
Die industrielle Anwendung von Thiophenderivaten als Korrosionsinhibitoren ist gut dokumentiert . This compound könnte in Beschichtungen oder Additiven eingearbeitet werden, um Metalle vor Korrosion zu schützen, insbesondere in rauen Umgebungen.
Organische Leuchtdioden (OLEDs)
Thiophen-basierte Verbindungen sind integraler Bestandteil der Herstellung von OLEDs . Die lumineszierenden Eigenschaften solcher Verbindungen können genutzt werden, um effizientere und langlebigere OLEDs zu schaffen, die in Display- und Beleuchtungstechnologien eingesetzt werden.
Pharmakologie: Entzündungshemmende und antimikrobielle Aktivitäten
Forschungen haben gezeigt, dass Thiophenderivate signifikante entzündungshemmende und antimikrobielle Aktivitäten aufweisen . This compound könnte als Leitverbindung für die Entwicklung neuer Medikamente zur Behandlung verschiedener entzündlicher Erkrankungen und Infektionen dienen.
Synthetische Chemie: Heterocyclisierungsreaktionen
Die Verbindung ist wertvoll in der synthetischen Chemie, insbesondere bei Heterocyclisierungsreaktionen zur Herstellung von Thiophenderivaten . Diese Reaktionen sind entscheidend für die Herstellung einer Vielzahl von Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie und Pharmakologie.
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLZSGUMLATIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191396 | |
| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189756-77-2 | |
| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189756-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
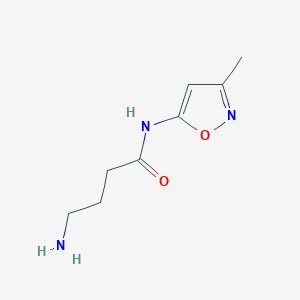

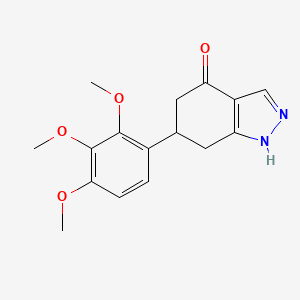
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

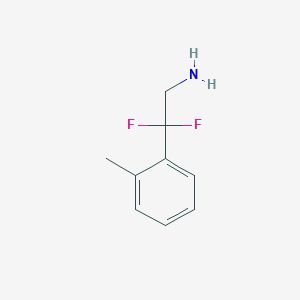
![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)
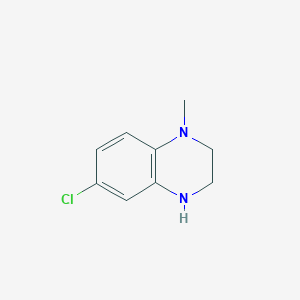
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)
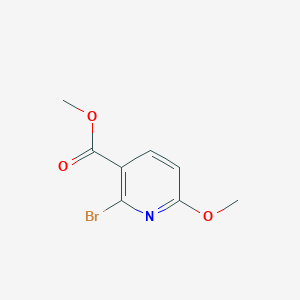

![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)
